molecular formula C11H10ClFO2 B14042631 (e)-Ethyl 3-(2-chloro-4-fluorophenyl)acrylate

(e)-Ethyl 3-(2-chloro-4-fluorophenyl)acrylate

Katalognummer: B14042631
Molekulargewicht: 228.65 g/mol
InChI-Schlüssel: IOAIVZQWIMPCQP-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 2-chloro-4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE typically involves the esterification of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid.

    Reduction: Formation of ethyl 3-(2-chloro-4-fluorophenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PROPANOATE
  • ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)BUTANOATE
  • ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PENTANOATE

Uniqueness

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H10ClFO2

Molekulargewicht

228.65 g/mol

IUPAC-Name

ethyl (E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+

InChI-Schlüssel

IOAIVZQWIMPCQP-GQCTYLIASA-N

Isomerische SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Cl

Kanonische SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.